molecular formula C11H12O3 B1329860 Benzyl acetoacetate CAS No. 5396-89-4

Benzyl acetoacetate

Cat. No. B1329860
CAS RN: 5396-89-4
M. Wt: 192.21 g/mol
InChI Key: WOFAGNLBCJWEOE-UHFFFAOYSA-N
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Description

Benzyl acetoacetate is a carboxylic ester . It is functionally related to a benzyl alcohol . It also has a floral type odor .


Synthesis Analysis

Benzyl acetoacetate can be synthesized through the transesterification of β-keto esters . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . It can also undergo asymmetric bioreduction to form benzyl (S)- (+)-3-hydroxybutyrate in the presence of Candida schatavii strain MY 1831 .


Chemical Reactions Analysis

Benzyl acetoacetate undergoes asymmetric bioreduction to form benzyl (S)- (+)-3-hydroxybutyrate in the presence of Candida schatavii strain MY 1831 .


Physical And Chemical Properties Analysis

Benzyl acetoacetate has a refractive index of n20/D 1.512 (lit.) . It has a boiling point of 156-159 °C/10 mmHg (lit.) and a density of 1.112 g/mL at 25 °C (lit.) .

Scientific Research Applications

C11H12O3 C_{11}H_{12}O_{3} C11​H12​O3​

and is used in various scientific research applications. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Pharmaceutical Intermediate

Benzyl acetoacetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of more complex molecules that are essential in the development of new drugs and treatments. It’s particularly useful in the synthesis of compounds that possess anti-inflammatory and analgesic properties .

Fine Chemical Synthesis

In the realm of fine chemical manufacturing, Benzyl acetoacetate is employed to produce high-purity chemicals that require precise and controlled reactions. Its stability under different conditions makes it an ideal candidate for producing specialty chemicals used in electronics, fragrances, and dyes .

Organic Synthesis Research

Researchers utilize Benzyl acetoacetate in organic synthesis to explore new chemical reactions and pathways. It’s a key reagent in carbon-carbon bond formation processes, which are fundamental in constructing complex organic structures .

Material Science

Benzyl acetoacetate’s properties are exploited in material science for the development of new materials with specific characteristics. It can be used to modify surface properties, enhance polymerization processes, and create novel composites with improved performance .

Catalysis

This compound finds applications in catalysis, where it acts as a ligand or a stabilizer for catalysts in various chemical reactions. Its presence can improve the efficiency and selectivity of catalytic processes, which is crucial in industrial-scale chemical production .

Analytical Chemistry

In analytical chemistry, Benzyl acetoacetate is used as a standard or reference compound in chromatography and spectrometry. Its well-defined properties allow for accurate calibration of instruments and validation of analytical methods .

Mechanism of Action

Target of Action

Benzyl acetoacetate, also known as Benzyl 3-oxobutanoate, is a chemical compound that primarily targets enzymes involved in the acetyl CoA pathway . This pathway is crucial for various metabolic processes, including energy production and lipid synthesis .

Mode of Action

The compound interacts with its targets by undergoing a process known as asymmetric bioreduction . This process involves the reduction of Benzyl acetoacetate to form Benzyl (S)- (+)-3-hydroxybutyrate in the presence of certain strains of Candida . This reaction results in changes in the metabolic processes associated with the acetyl CoA pathway .

Biochemical Pathways

Benzyl acetoacetate affects the acetyl CoA pathway, which is an essential biochemical pathway involved in energy metabolism . The compound’s interaction with this pathway can lead to the production of acetyl coenzyme A (acetyl-CoA), a key molecule in metabolism . Acetyl-CoA plays a crucial role in the citric acid cycle (or Krebs cycle), where it contributes to the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

Its physical properties, such as its boiling point (156-159 °c/10 mmhg) and density (1112 g/mL at 25 °C), suggest that it may have specific ADME characteristics

Result of Action

The primary result of Benzyl acetoacetate’s action is the production of Benzyl (S)- (+)-3-hydroxybutyrate . This molecule can participate in various metabolic processes, potentially influencing cellular energy production and lipid synthesis . .

Action Environment

The action of Benzyl acetoacetate can be influenced by various environmental factors. Additionally, its stability may be affected by temperature, as indicated by its specific boiling point . Understanding these factors is crucial for predicting the compound’s behavior in different environments and optimizing its use in various applications.

Safety and Hazards

Benzyl acetoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation . It is stable under normal conditions of use. Heating to decomposition may release carbon monoxide, carbon dioxide, and other potentially toxic fumes and gases .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Benzyl acetoacetate could have potential applications in these areas in the future.

properties

IUPAC Name

benzyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAGNLBCJWEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063834
Record name Benzyl acetoacetate
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless oily liquid with a balsamic, herbaceous, fruity odour
Record name Benzyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/
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Boiling Point

156.00 to 159.00 °C. @ 10.00 mm Hg
Record name Benzyl acetoacetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl acetoacetate
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Density

1.112-1.120
Record name Benzyl acetoacetate
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Product Name

Benzyl acetoacetate

CAS RN

5396-89-4, 38432-58-5
Record name Benzyl acetoacetate
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Record name Benzyl acetoacetate
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Record name BENZYL ACETOACETATE
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Record name Benzyl acetoacetate
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Melting Point

162.00 to 164.00 °C. @ 16.00 mm Hg
Record name Benzyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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